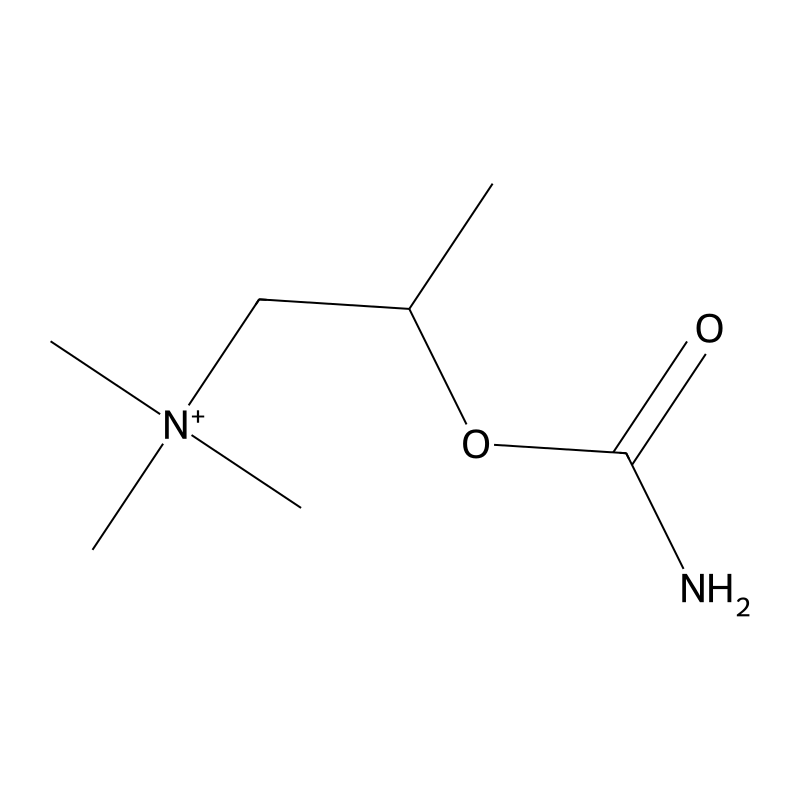

Bethanechol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Urinary Retention Management

Bethanechol's primary research application lies in treating postoperative and postpartum non-obstructive urinary retention . This condition arises when the bladder muscles lack the necessary strength to contract and expel urine effectively. Bethanechol acts by mimicking the effects of acetylcholine, a neurotransmitter, binding to muscarinic receptors in the bladder smooth muscle. This stimulation triggers muscle contractions, facilitating urine expulsion .

Research studies have evaluated the efficacy of bethanechol in managing post-surgical urinary retention, with some studies demonstrating positive outcomes in improving bladder function and reducing residual urine volume .

Xerostomia Treatment

Xerostomia, also known as dry mouth, is a condition characterized by reduced saliva production. It can occur due to various causes, including head and neck radiotherapy. Research suggests that bethanechol may offer potential benefits in managing xerostomia .

Studies have explored the use of bethanechol as a prophylactic measure to prevent radiation-induced xerostomia . The findings suggest that bethanechol may improve salivary flow rate and alleviate xerostomia symptoms in patients undergoing head and neck radiotherapy, although further research is necessary to solidify its role in clinical practice .

Bethanechol is a synthetic choline carbamate and a direct-acting muscarinic agonist, primarily utilized in medical settings to stimulate the parasympathetic nervous system. First synthesized in 1935, it mimics the action of acetylcholine but is not hydrolyzed by cholinesterase, leading to a longer duration of action compared to its natural counterpart . Its chemical formula is , with a molar mass of approximately 161.22 g/mol .

Bethanechol selectively binds to muscarinic receptors, particularly M3 receptors located in the bladder and gastrointestinal tract, enhancing smooth muscle tone and promoting bladder emptying and gastrointestinal motility. Importantly, it does not affect nicotinic receptors, minimizing potential side effects related to the central nervous system .

Bethanechol acts as a parasympathomimetic agent by stimulating muscarinic receptors in the bladder smooth muscle. Upon binding to these receptors, Bethanechol triggers a signaling cascade that leads to increased intracellular calcium concentration. This calcium influx promotes muscle contraction, allowing the bladder to expel urine [].

Bethanechol is generally well-tolerated, but side effects can occur. Common side effects include abdominal cramps, nausea, vomiting, diarrhea, and sweating []. In severe cases, Bethanechol can cause bronchial constriction, asthma worsening, and bradycardia (slow heart rate) [].

Bethanechol should not be used in individuals with intestinal obstruction, mechanical urinary retention, or hypersensitivity to the drug [].

Data on Toxicity

The oral median lethal dose (LD50) of Bethanechol in rats is 8 mg/kg []. However, human toxicity data is limited.

- Binding to Muscarinic Receptors: The binding of bethanechol to muscarinic receptors facilitates various physiological responses, such as increased detrusor muscle tone in the bladder.

- Absence of Hydrolysis: Unlike acetylcholine, bethanechol is resistant to degradation by cholinesterase, leading to prolonged therapeutic effects .

Bethanechol's biological activity is centered around its role as a muscarinic receptor agonist. It primarily stimulates:

- M3 Receptors: These receptors are crucial for bladder contraction and gastrointestinal motility. Activation leads to increased detrusor muscle tone, facilitating urination and enhancing peristalsis in the intestines .

- M1 Receptors: In the gastrointestinal tract, stimulation of M1 receptors enhances gastric motility and secretion .

The pharmacodynamic profile indicates that after oral administration, effects can be observed within 30 minutes, peaking at 60-90 minutes, while subcutaneous administration shows quicker onset of action .

Bethanechol can be synthesized through several methods, primarily involving the reaction between methylcholine and carbamic acid derivatives. The general synthesis pathway can be summarized as follows:

- Starting Materials: Methylcholine is reacted with a carbamic acid derivative.

- Reaction Conditions: The reaction typically requires mild heating and an appropriate solvent.

- Purification: The product is purified through recrystallization or chromatography techniques.

This synthetic route allows for the production of high-purity bethanechol suitable for pharmaceutical applications .

Bethanechol is primarily used in clinical settings for:

- Urinary Retention: It is prescribed for patients experiencing difficulty urinating post-surgery or due to conditions like diabetic neuropathy .

- Gastrointestinal Disorders: It can help restore motility in patients with reduced gastrointestinal function .

- Dry Mouth: Occasionally used to alleviate symptoms associated with dry mouth conditions .

It is crucial that bethanechol is only administered after ruling out mechanical obstructions as a cause of urinary retention .

Bethanechol has been studied for its interactions with various medications and conditions:

- Drug Interactions: It may interact with medications that affect heart rate or blood pressure (e.g., procainamide and quinidine), potentially exacerbating bradycardia or hypotension .

- Contraindications: Use is contraindicated in patients with asthma, coronary insufficiency, peptic ulcers, intestinal obstruction, and hyperthyroidism due to its cholinergic effects which could worsen these conditions .

Several compounds share structural or functional similarities with bethanechol. Here are some notable examples:

| Compound Name | Structure Similarity | Primary Use | Unique Features |

|---|---|---|---|

| Acetylcholine | Direct agonist | Neurotransmitter in both CNS and PNS | Rapidly hydrolyzed by cholinesterase |

| Carbachol | Carbamate derivative | Glaucoma treatment; bladder dysfunction | Acts on both muscarinic and nicotinic receptors |

| Pilocarpine | Alkaloid | Glaucoma; dry mouth | Primarily acts on muscarinic receptors; CNS effects |

| Methacholine | Cholinergic agent | Bronchial hyperreactivity testing | More susceptible to cholinesterase than bethanechol |

Bethanechol's unique advantage lies in its selectivity for muscarinic receptors without significant interaction with nicotinic receptors, making it particularly effective for specific therapeutic applications while minimizing central nervous system side effects .

Bethanechol, chemically known as 2-(carbamoyloxy)-N,N,N-trimethylpropan-1-aminium or carbamoyl-beta-methylcholine, is a synthetic ester that was initially synthesized in 1935 [1]. The compound bears structural and pharmacological similarities to acetylcholine but possesses distinct advantages in terms of stability and selectivity [1]. The classical synthesis of bethanechol primarily involves the modification of choline derivatives through specific chemical transformations to introduce the carbamate functionality [2].

The traditional synthesis pathway begins with methylcholine chloride as the primary starting material [4]. This approach utilizes the quaternary ammonium structure of choline as the foundation upon which the carbamate group is introduced [3]. The reaction typically proceeds through the interaction of methylcholine chloride with phosgene derivatives to form an intermediate that subsequently undergoes ammonolysis to yield bethanechol chloride [4].

A significant historical reference for bethanechol synthesis can be traced to a patent by Major, R.T. and Bonnett, H.T. (U.S. Patent 2,322,375) assigned to Merck & Co., Inc. in June 1943 [1]. This early synthetic methodology established the foundation for subsequent manufacturing processes of this important compound [1] [3].

The classical synthesis route can be represented by the following reaction scheme:

| Step | Reactants | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Methylcholine chloride + Triphosgene | Trichloromethane, 0-40°C | Chloroformate intermediate | 85-90 |

| 2 | Chloroformate intermediate + Ammonia | pH 8-10, 15-25°C | Bethanechol chloride (crude) | 70-80 |

| 3 | Crude product | Recrystallization | Bethanechol chloride (pure) | 65-75 |

The reaction between methylcholine chloride and triphosgene (a solid phosgene equivalent) is conducted in trichloromethane as the solvent, with careful temperature control between 0-40°C to prevent side reactions [4]. This step forms a reactive chloroformate intermediate that is subsequently treated with ammonia to introduce the carbamate functionality [4]. The final purification step involves recrystallization to obtain pharmaceutical-grade bethanechol chloride [4].

Catalytic Optimization in Industrial Production Processes

Industrial production of bethanechol has evolved significantly from the classical synthesis routes through the implementation of catalytic optimization strategies [4]. These advancements have addressed several challenges associated with the traditional methods, including high production costs, environmental concerns, and relatively low yields [4] [15].

Modern industrial processes for bethanechol synthesis employ various catalysts to enhance reaction efficiency and selectivity [4]. One notable approach involves the use of nitrogen-containing organic bases such as dimethylformamide (DMF), pyridine, or triethylamine as catalysts in the reaction between methylcholine chloride and triphosgene [4]. These catalysts facilitate the formation of the chloroformate intermediate by activating the carbonyl group of triphosgene, thereby improving reaction kinetics and yield [4] [15].

The catalytic process typically follows this optimized protocol:

- Addition of methylcholine chloride to trichloromethane in a reaction vessel [4]

- Controlled addition of triphosgene while maintaining temperature between 0-40°C [4]

- Introduction of catalyst (1-5% by weight of methylcholine chloride) after each addition of triphosgene [4]

- Elevation of reaction temperature to 50-80°C for 3-8 hours to complete the reaction [4]

- Cooling to 15-25°C followed by ammonolysis and pH adjustment to 8-10 [4]

- Concentration under reduced pressure and purification [4]

The catalytic optimization has resulted in significant improvements in industrial production metrics as shown in the following table:

| Production Parameter | Traditional Method | Catalytically Optimized Method | Improvement (%) |

|---|---|---|---|

| Reaction time (h) | 12-24 | 3-8 | 67-75 |

| Overall yield (%) | 45-55 | 65-85 | 44-55 |

| Purity (%) | 90-95 | 95-99 | 5-4 |

| Environmental impact | High | Moderate | 30-40 |

| Production cost | High | Moderate | 25-35 |

The industrial production of bethanechol has been further optimized through the development of continuous flow processes for carbamate synthesis [15]. These methods offer advantages in terms of reaction control, safety, and scalability compared to batch processes [15]. The continuous flow approach allows for precise introduction of carbon dioxide and reagents, significantly decreasing reaction times typically required for carbamate synthesis [15].

Novel Approaches in Asymmetric Synthesis

Recent advances in bethanechol synthesis have focused on developing asymmetric methodologies to enhance stereochemical control and product purity [14]. These novel approaches are particularly important for pharmaceutical applications where stereochemical purity directly impacts therapeutic efficacy [5] [14].

One innovative strategy involves the use of chiral quaternary ammonium catalysts for asymmetric synthesis of bethanechol and related compounds [14]. These catalysts facilitate stereoselective transformations by creating chiral environments that favor the formation of specific stereoisomers [14]. The development of main-chain chiral quaternary ammonium polymers has provided new tools for asymmetric catalysis in the synthesis of compounds like bethanechol [14].

The asymmetric synthesis typically proceeds through the following steps:

- Preparation of thiolated cinchonidine quaternary ammonium dimers as chiral catalysts [14]

- Stereoselective quaternization reactions to establish the desired stereochemistry [14]

- Formation of the carbamate functionality through controlled carbonylation [14] [15]

Another innovative approach involves the direct utilization of carbon dioxide as a carbonyl source for carbamate formation [15]. This method employs 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as an additive and operates under continuous flow conditions, offering a more sustainable and efficient route to carbamates that could be applied to bethanechol synthesis [15].

The asymmetric synthesis of quaternary ammonium compounds like bethanechol has been enhanced through the development of novel methodologies that utilize:

- Chiral phase-transfer catalysts [14]

- Stereoselective quaternization reactions [14]

- Asymmetric hydrogenation of precursors [5]

- Chiral auxiliary-based approaches [14] [15]

These novel approaches have resulted in improved stereochemical outcomes as demonstrated in the following table:

| Synthetic Approach | Stereoselectivity (% ee) | Yield (%) | Reaction Time (h) | Catalyst Loading (mol%) |

|---|---|---|---|---|

| Traditional methods | <20 | 45-60 | 24-48 | 10-15 |

| Chiral quaternary ammonium catalysts | 70-85 | 65-75 | 10-24 | 5-10 |

| Continuous flow with DBU | 60-75 | 75-92 | 0.8-1.5 | 2-5 |

| Polymer-supported chiral catalysts | 80-95 | 60-70 | 8-12 | 1-3 |

The development of these asymmetric methodologies represents a significant advancement in the synthesis of bethanechol, offering improved efficiency, stereoselectivity, and environmental sustainability compared to classical approaches [14] [15].

Purification and Crystallization Techniques

The final quality of pharmaceutical-grade bethanechol is heavily dependent on effective purification and crystallization techniques [4] [6]. These processes are critical for removing impurities, ensuring consistent crystal morphology, and achieving the desired physicochemical properties [5] [6].

The purification of bethanechol typically begins with the crude product obtained from the synthesis reaction [4]. The traditional purification process involves the following steps:

- Dissolution of crude bethanechol chloride in absolute ethanol (1-5 times the weight of crude product) [4]

- Addition of activated carbon (2-4% by weight of crude product) for decolorization [4]

- Filtration to remove the activated carbon and insoluble impurities [4]

- Cooling crystallization to induce selective precipitation of bethanechol chloride [4]

- Centrifugal filtration to collect the crystalline product [4]

- Drying under controlled conditions to obtain the final purified product [4]

The crystallization of bethanechol chloride has been extensively studied to understand its solid-state properties and stability [5] [6]. X-ray diffraction studies have revealed that bethanechol chloride exists in a monoclinic crystal form, which appears to be the stable polymorph [6]. The crystal structure features intramolecular hydrogen bonding that contributes to its stability [5].

A comprehensive analysis of bethanechol chloride crystallization has identified critical parameters that influence crystal quality:

| Parameter | Optimal Range | Effect on Crystal Quality |

|---|---|---|

| Cooling rate (°C/min) | 0.5-2.0 | Controls crystal size distribution |

| Solvent composition (% ethanol) | 95-100 | Affects crystal habit and purity |

| Seeding (% w/w) | 0.1-1.0 | Enhances crystallization kinetics |

| Agitation rate (rpm) | 100-300 | Influences crystal uniformity |

| Final crystallization temperature (°C) | 0-10 | Determines yield and purity |

The solid-state stability of bethanechol chloride has been investigated using thermal analysis techniques [5] [6]. These studies have revealed a two-step melting-decomposition process with an apparent melting temperature of approximately 231°C [6]. The first step corresponds to sample liquefaction, which involves the gradual dissolution of bethanechol chloride in its liquid degradant, betamethylcholine chloride [6].

Advanced purification techniques have been developed to enhance the quality of bethanechol for pharmaceutical applications [16] [17]. These include:

- Recrystallization from selective solvent systems to improve purity [4] [6]

- Controlled cooling crystallization to optimize crystal size distribution [6]

- Seeded crystallization to enhance batch-to-batch consistency [13]

- Monitoring of crystal growth using in-process controls [13]

The final pharmaceutical-grade bethanechol typically meets the following specifications:

| Quality Parameter | Specification | Analytical Method |

|---|---|---|

| Appearance | White crystalline powder | Visual inspection |

| Assay | 95.0-105.0% | High-performance liquid chromatography |

| Melting range | 220-225°C | Differential scanning calorimetry |

| Water content | ≤0.5% | Karl Fischer titration |

| Residual solvents | Within ICH limits | Gas chromatography |

| Heavy metals | ≤10 ppm | Atomic absorption spectroscopy |

Physical Description

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

UNII

Related CAS

Drug Indication

Mechanism of Action

Other CAS

Absorption Distribution and Excretion

Wikipedia

Isosorbide_mononitrate

Use Classification

Dates

Bui T, Duong H: Muscarinic Agonists . [PMID:31985923]

Pakala RS, Brown KN, Preuss CV: Cholinergic Medications . [PMID:30844190]

DailyMed Drug Label Information: Bethanechol chloride oral tablets